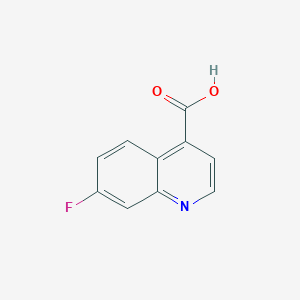

7-Fluoroquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRLJMJLJXBUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594216 | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-03-7 | |

| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 7-Fluoroquinoline-4-carboxylic acid detailed protocol

An In-depth Technical Guide to the Synthesis of 7-Fluoroquinoline-4-carboxylic Acid

Introduction

This compound is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. As a key intermediate, its strategic importance lies in the synthesis of a wide array of functional molecules, including but not limited to, specialized ligands, potential pharmaceutical agents, and agrochemicals. The quinoline core is a privileged scaffold, present in numerous biologically active compounds, and the specific substitution pattern of a fluorine atom at the 7-position and a carboxylic acid at the 4-position imparts unique electronic and binding properties.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of robust and field-proven synthetic protocols for this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. We will focus on two primary, reliable synthetic strategies: the Pfitzinger Reaction and the Doebner Reaction .

Chapter 1: The Pfitzinger Reaction Approach: A Two-Step Pathway

The Pfitzinger reaction is a classic and highly reliable method for constructing quinoline-4-carboxylic acids.[1][2] The general principle involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield the desired quinoline scaffold.[1] For the synthesis of our target molecule, this approach requires a 6-fluoroisatin as the starting material and pyruvic acid as the carbonyl partner. The reaction proceeds through an initial formation of 7-fluoroquinoline-2,4-dicarboxylic acid, followed by a selective thermal decarboxylation at the 2-position.

Causality and Strategic Choice

The choice of the Pfitzinger reaction is grounded in its predictability and tolerance for various functional groups on the isatin ring. The base-catalyzed ring-opening of the isatin to form an isatoate intermediate, which then condenses with the enolizable pyruvic acid, is a well-understood and high-yielding transformation. The subsequent selective decarboxylation is thermodynamically driven; the carboxyl group at the C-2 position is more readily eliminated upon heating due to stabilization of the resulting carbanionic intermediate by the adjacent heterocyclic nitrogen atom. A patent for a similar bromo-analogue demonstrates the industrial viability of this sequence.[3]

Experimental Workflow: Pfitzinger Synthesis

Caption: Workflow for the Pfitzinger synthesis of this compound.

Detailed Protocol 1A: Synthesis of 7-Fluoroquinoline-2,4-dicarboxylic acid

This protocol is adapted from established procedures for the Pfitzinger condensation.[3]

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium hydroxide in water.

-

Add 6-fluoroisatin to the basic solution and stir until dissolved.

-

Slowly add pyruvic acid to the reaction mixture. An exothermic reaction may be observed.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, then further chill in an ice bath to 0-5 °C.

-

Carefully acidify the mixture to a pH of 1-2 using concentrated hydrochloric acid. A solid precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the crude 7-fluoroquinoline-2,4-dicarboxylic acid.

| Reagent/Parameter | Quantity (per 10 mmol 6-Fluoroisatin) | Molar Ratio | Notes |

| 6-Fluoroisatin | 1.65 g | 1.0 eq | Starting material. |

| Sodium Hydroxide | 1.60 g (40 mmol) | 4.0 eq | Base catalyst for ring opening and condensation. |

| Pyruvic Acid | 1.06 g (12 mmol) | 1.2 eq | Carbonyl partner. |

| Water | 20 mL | - | Solvent. |

| Reflux Temperature | 100-110 °C | - | Ensures sufficient energy for condensation. |

| Reaction Time | 3-5 hours | - | Monitor by TLC for consumption of starting material. |

Detailed Protocol 1B: Selective Decarboxylation

Step-by-Step Methodology:

-

Place the dried 7-fluoroquinoline-2,4-dicarboxylic acid into a flask suitable for high-temperature reactions, equipped with a reflux condenser.

-

Add a high-boiling point solvent, such as nitrobenzene or Dowtherm A.[4]

-

Heat the mixture to 200-210 °C and maintain reflux for 45-60 minutes. Vigorous evolution of CO₂ gas will be observed initially.

-

Monitor the reaction by TLC or HPLC until the starting dicarboxylic acid is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

Dilute the mixture with a solvent like diethyl ether or toluene to facilitate filtration.

-

Filter the crude product. To purify, the solid can be stirred in an aqueous NaOH solution to form the sodium salt, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate with HCl.[3]

-

Collect the final product by filtration, wash with water, and dry under vacuum.

| Parameter | Value | Rationale |

| Reaction Temperature | 200-210 °C | Provides the necessary thermal energy for decarboxylation at the C-2 position. |

| Solvent | Nitrobenzene | High-boiling inert solvent to maintain reaction temperature. |

| Reaction Time | 45-60 minutes | Typically sufficient for complete decarboxylation. |

Chapter 2: The Doebner Reaction: A Direct Three-Component Approach

The Doebner reaction provides a more convergent route, synthesizing quinoline-4-carboxylic acids in a single step from three components: an aromatic amine, an aldehyde, and pyruvic acid.[1][5] For our target, this involves the condensation of 3-fluoroaniline, formaldehyde, and pyruvic acid.

Causality and Strategic Choice

This method is attractive for its operational simplicity and atom economy. The reaction mechanism is believed to proceed via an initial formation of an α,β-unsaturated carboxylic acid (from the condensation of formaldehyde and pyruvic acid), followed by a conjugate addition of the 3-fluoroaniline. Subsequent cyclization and dehydration/oxidation yield the aromatic quinoline ring directly.[6] This one-pot procedure avoids the isolation of intermediates, potentially shortening the overall synthesis time.

Experimental Workflow: Doebner Synthesis

Caption: Workflow for the one-pot Doebner synthesis of this compound.

Detailed Protocol 2: One-Pot Synthesis

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 3-fluoroaniline in a suitable solvent such as ethanol.

-

Add pyruvic acid to the solution and stir.

-

Slowly add an aqueous solution of formaldehyde to the mixture.

-

Heat the reaction mixture to reflux (typically around 80 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

The product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold ethanol and then with water.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

| Reagent/Parameter | Quantity (per 10 mmol 3-Fluoroaniline) | Molar Ratio | Notes |

| 3-Fluoroaniline | 1.11 g | 1.0 eq | Aromatic amine component. |

| Pyruvic Acid | 0.88 g (10 mmol) | 1.0 eq | Provides the C2, C3, and carboxyl carbons. |

| Formaldehyde (37% aq.) | 0.81 g (10 mmol) | 1.0 eq | Provides the C4 carbon. |

| Solvent (Ethanol) | 30 mL | - | Common solvent for this reaction. |

| Reflux Temperature | ~80 °C | - | Standard condition for this condensation. |

| Reaction Time | 4-6 hours | - | Monitor for product formation. |

Chapter 3: Purification and Analytical Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity, which is critical for its use in subsequent research and development.

Purification

-

Recrystallization: The crude this compound can be effectively purified by recrystallization from solvents such as ethanol, acetic acid, or dimethylformamide (DMF)/water mixtures.

-

Washing: Washing the filtered solid with appropriate solvents (e.g., cold ethanol, diethyl ether, water) is crucial to remove residual starting materials and byproducts.

Analytical Characterization

The identity and purity of the final compound should be confirmed using a combination of spectroscopic and chromatographic methods.[7][8]

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the 7-9 ppm range showing characteristic quinoline splitting patterns, including coupling to the fluorine atom. A downfield singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | Signals for the nine quinoline carbons, including a signal for the carboxylic acid carbon (~165-175 ppm). Carbon signals will show C-F coupling. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom at the C-7 position. |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₆FNO₂ (Expected m/z: 191.0383). |

| HPLC | A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used (typically reversed-phase C18).[9][10] |

| Melting Point | A sharp and defined melting point, characteristic of a pure crystalline solid. |

Chapter 4: Safety and Handling

Professional laboratory safety practices are mandatory when performing these syntheses.

-

Hazardous Reagents: Quinolines and their derivatives should be handled with care as they can be toxic and are suspected mutagens or carcinogens.[11][12][13][14] Nitrobenzene is highly toxic and readily absorbed through the skin. Strong acids (HCl) and bases (NaOH) are corrosive.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

-

Ventilation: All operations, especially those involving heating, volatile solvents, or toxic reagents like nitrobenzene, must be performed in a certified chemical fume hood to prevent inhalation exposure.[13]

-

Waste Disposal: Chemical waste must be disposed of according to institutional and local environmental regulations. Avoid releasing quinoline compounds into the environment.[15]

Conclusion

The synthesis of this compound can be reliably achieved through well-established organic reactions. The Pfitzinger reaction offers a robust, multi-step approach that is often high-yielding and predictable, making it suitable for larger-scale preparations. In contrast, the Doebner reaction presents an elegant and efficient one-pot, three-component strategy ideal for rapid synthesis and library generation. The choice between these methods will depend on the specific laboratory context, including starting material availability, desired scale, and time constraints. Adherence to the detailed protocols and safety guidelines outlined in this guide will enable researchers to confidently and safely produce this valuable chemical intermediate for their scientific endeavors.

References

-

Wikipedia. Friedländer synthesis. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

J&K Scientific LLC. Friedländer Synthesis. Available at: [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

-

ResearchGate. Friedlander synthesis of quinoline derivatives. Available at: [Link]

-

Wikipedia. Doebner–Miller reaction. Available at: [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: [Link]

-

Journal of Pharmaceutical and Therapeutic Chemistry. Benign and proficient procedure for preparation of quinoline derivatives. Available at: [Link]

-

Merck Index Online. Gould-Jacobs Reaction. Available at: [Link]

-

SynArchive. Doebner-Miller Reaction. Available at: [Link]

-

Slideshare. Doebner-Miller reaction and applications. Available at: [Link]

-

Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

-

Cambridge University Press. Conrad-Limpach Reaction. Available at: [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. Available at: [Link]

-

Wikipedia. Conrad–Limpach synthesis. Available at: [Link]

-

Centurion University. Synthesis of Quinoline. Available at: [Link]

- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

The University of Jordan. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

-

NIH National Library of Medicine. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

-

ResearchGate. Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Available at: [Link]

-

RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]

-

Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]

-

ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Available at: [Link]

-

NIH National Library of Medicine. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Available at: [Link]

-

OUCI. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Available at: [Link]

-

YouTube. Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. Available at: [Link]

-

PubMed Central. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Available at: [Link]

-

Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]

- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

Sources

- 1. iipseries.org [iipseries.org]

- 2. organicreactions.org [organicreactions.org]

- 3. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. jptcp.com [jptcp.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. chemos.de [chemos.de]

- 13. nbinno.com [nbinno.com]

- 14. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 15. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Abstract: This technical guide provides an in-depth exploration of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry, specifically tailored for the synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This compound serves as a critical precursor in the development of numerous fluoroquinolone antibiotics. The narrative delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and discusses the critical process parameters that govern reaction outcomes. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering a blend of theoretical principles and practical, actionable methodologies.

Strategic Overview: The Significance of the Quinolone Scaffold

The quinolone ring system is a privileged scaffold in medicinal chemistry, most notably forming the backbone of the highly successful fluoroquinolone class of antibiotics.[1] The strategic placement of a fluorine atom at the C-7 position and a carboxylic acid group at the C-3 position (as a 4-hydroxy tautomer) is crucial for the antibacterial activity of many of these drugs. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for constructing this essential 4-hydroxyquinoline core from acyclic precursors.[2][3] This guide focuses on the application of this reaction to synthesize 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate for advanced pharmaceutical agents.

The Gould-Jacobs Reaction: A Mechanistic Dissection

The Gould-Jacobs reaction is a multi-step synthesis that proceeds via a sequence of condensation, thermal cyclization, and hydrolysis.[3][4] Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring high yields of the desired product.

The overall transformation can be visualized as follows:

Caption: Overall workflow of the Gould-Jacobs synthesis.

Step 1: Condensation of 3-Fluoroaniline and EMME

The synthesis begins with the nucleophilic attack of the amino group of 3-fluoroaniline on diethyl ethoxymethylenemalonate (EMME).[4] This is followed by the elimination of ethanol to form the key intermediate, diethyl (3-fluoroanilino)methylenemalonate.

-

Expertise & Causality: The choice of 3-fluoroaniline as the starting material directly dictates the position of the fluorine atom in the final product. The cyclization of meta-substituted anilines can theoretically yield both 5- and 7-substituted quinolines. However, the Gould-Jacobs reaction generally exhibits a preference for cyclization at the less sterically hindered ortho position (C-2 of the aniline ring), leading predominantly to the desired 7-fluoro isomer.[2] This initial condensation is typically performed at a moderate temperature (100-130 °C) and can often be done neat or with minimal solvent.[3]

Step 2: Thermal Intramolecular Cyclization

This is the defining step of the Gould-Jacobs reaction. The anilidomethylenemalonate intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[3]

-

Expertise & Causality: This step has a significant thermal energy barrier, necessitating temperatures in excess of 250 °C.[3] To achieve this, the reaction is conducted in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. These solvents serve purely as a heat-transfer medium, allowing the system to reach the required temperature for cyclization without decomposition.[2] The product of this step is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.

Step 3: Saponification of the Ester

The final step involves the hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylic acid.

-

Expertise & Causality: This is a standard base-catalyzed hydrolysis (saponification). Refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide, efficiently cleaves the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, causing the final product, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, to precipitate out of the solution due to its lower solubility in the acidic aqueous medium.[3]

Caption: Mechanistic steps of the Gould-Jacobs reaction.

Experimental Protocols & Data

The following protocols represent a self-validating system for the synthesis. Each step is designed for clarity and reproducibility.

Protocol 1: Synthesis of Diethyl (3-fluoroanilino)methylenemalonate

-

Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

-

Reaction: Heat the mixture to 110-120 °C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

-

Workup: After cooling, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, typically an oil or low-melting solid, can be used directly in the next step without further purification.

Protocol 2: Thermal Cyclization to Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

-

Setup: In a reaction flask equipped with a high-temperature thermometer and a reflux condenser, dissolve the crude anilidomethylenemalonate intermediate from Protocol 1 in a high-boiling solvent like diphenyl ether (approx. 5-8 mL per gram of intermediate).

-

Reaction: Heat the solution to a vigorous reflux (approximately 250 °C) and maintain this temperature for 30-45 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product should precipitate from the solvent. Add a non-polar solvent such as hexane to facilitate complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. The product can be further purified by recrystallization if necessary.

Protocol 3: Saponification to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

-

Setup: Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) from Protocol 2 in a 10% aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester. The suspension should become a clear solution as the sodium salt of the product forms.

-

Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid. A thick white precipitate of the final product will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the final product.

| Step | Key Reactants | Solvent | Temperature (°C) | Time (hr) | Product |

| 1 | 3-Fluoroaniline, EMME | None | 110 - 120 | 1.5 | Diethyl (3-fluoroanilino)methylenemalonate |

| 2 | Intermediate from Step 1 | Diphenyl Ether | ~250 | 0.5 - 0.75 | Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate |

| 3 | Ester from Step 2 | 10% aq. NaOH | ~100 (Reflux) | 1 - 2 | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid |

Modern Adaptations: Microwave-Assisted Synthesis

While the classical thermal protocol is robust, it involves very high temperatures and long reaction times. Modern methodologies have demonstrated that microwave irradiation can significantly accelerate the Gould-Jacobs reaction.[3][5]

-

Trustworthiness: Microwave-assisted synthesis offers a reliable alternative, often leading to dramatically shorter reaction times (minutes instead of hours) and improved yields by minimizing the formation of thermal decomposition byproducts.[5][6] The sealed-vessel nature of microwave reactors allows for temperatures and pressures to be reached that are not achievable with conventional heating, which can be particularly beneficial for the high-energy cyclization step.[5]

Conclusion

The Gould-Jacobs reaction provides an authoritative and reliable pathway for the synthesis of the 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid core. By understanding the mechanistic principles of condensation, thermal electrocyclization, and saponification, researchers can effectively manipulate reaction parameters to achieve high yields of this vital pharmaceutical intermediate. The methodologies presented herein, from classical thermal protocols to modern microwave adaptations, offer a comprehensive toolkit for professionals engaged in the synthesis and development of next-generation quinolone-based therapeutics.

References

Navigating the Spectroscopic Landscape of 7-Fluoroquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinoline-4-carboxylic acid stands as a pivotal structural motif in medicinal chemistry, forming the core of numerous antibacterial agents. Its efficacy and biological activity are intrinsically linked to its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the molecular architecture of this compound. This in-depth technical guide serves as a comprehensive resource on the ¹H and ¹³C NMR spectral data of this compound, offering a foundational understanding for its identification, characterization, and the development of novel derivatives. This guide will delve into the theoretical principles governing the spectral features, present a detailed analysis of the NMR data, and provide a procedural framework for acquiring and interpreting these spectra.

Introduction

The quinolone carboxylic acids are a class of synthetic antibacterial agents that have made a significant impact on the treatment of infectious diseases. The introduction of a fluorine atom at the C7 position of the quinolone ring has been a particularly fruitful strategy in enhancing antibacterial potency and pharmacokinetic properties. This compound is a key intermediate and a fundamental scaffold in the synthesis of many fluoroquinolone antibiotics. Its structural integrity and purity are paramount for the successful development of effective and safe drug candidates.

NMR spectroscopy is an indispensable tool in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are crucial for confirming its identity and for the structural verification of its derivatives in drug discovery and development pipelines.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The molecular structure of this compound, with the IUPAC recommended numbering, is presented below. This numbering will be used throughout this guide for the assignment of ¹H and ¹³C NMR data.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The quality of NMR data is highly dependent on the experimental setup. The following provides a generalized, best-practice protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and suitable choice for quinolone carboxylic acids due to its excellent dissolving power for polar compounds and its high boiling point.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer Frequency: High-field NMR spectrometers (e.g., 400 MHz or higher for protons) are recommended to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

Spectral Width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Spectral Width: A spectral width of around 200 ppm is necessary to encompass the full range of carbon chemical shifts.

-

¹H and ¹³C NMR Spectral Data of this compound

Note: As of the latest update, a complete, publicly available, and experimentally verified high-resolution ¹H and ¹³C NMR dataset for this compound with full assignments and coupling constants could not be located in peer-reviewed literature or spectral databases. The following data is a predictive and illustrative representation based on known chemical shift trends for similar fluoroquinolone structures and general principles of NMR spectroscopy. It is intended to serve as a guide for what researchers can expect to observe.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | s | - |

| H-5 | ~8.2 | dd | J(H-5, H-6) ≈ 9.0, J(H-5, F-7) ≈ 2.0 |

| H-6 | ~7.8 | ddd | J(H-6, H-5) ≈ 9.0, J(H-6, H-8) ≈ 2.5, J(H-6, F-7) ≈ 9.5 |

| H-8 | ~7.6 | dd | J(H-8, F-7) ≈ 12.0, J(H-8, H-6) ≈ 2.5 |

| COOH | >12 | br s | - |

| NH | ~13.5 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~110 |

| C-4 | ~178 |

| C-4a | ~140 |

| C-5 | ~125 (d, J(C-5, F-7) ≈ 5 Hz) |

| C-6 | ~120 (d, J(C-6, F-7) ≈ 22 Hz) |

| C-7 | ~165 (d, J(C-7, F-7) ≈ 250 Hz) |

| C-8 | ~110 (d, J(C-8, F-7) ≈ 20 Hz) |

| C-8a | ~148 |

| COOH | ~168 |

Interpretation and Rationale

The predicted NMR data reflects the key structural features of this compound:

-

¹H NMR:

-

The H-2 proton is expected to be a singlet and significantly downfield due to its position adjacent to the nitrogen atom and the electron-withdrawing effect of the quinolone ring system.

-

The protons on the benzene ring (H-5, H-6, and H-8 ) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The magnitude of the coupling constants (J-values) is indicative of the through-bond distance between the coupled nuclei. The large geminal coupling of the fluorine on C-7 to H-6 and H-8 is a characteristic feature.

-

The carboxylic acid proton (COOH) and the amide proton (NH) are expected to be broad singlets at a very low field, a characteristic feature for acidic protons involved in hydrogen bonding.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid (COOH) and the keto-carbon (C-4) will appear at the downfield end of the spectrum.

-

The most notable feature in the ¹³C NMR spectrum will be the large one-bond coupling constant between C-7 and the directly attached fluorine atom (¹JCF) , which is typically in the range of 240-260 Hz. This results in a doublet for the C-7 signal.

-

Smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF ) will also be observed for the neighboring carbon atoms (C-6, C-8, C-5, and C-8a), leading to these signals appearing as doublets.

-

Workflow for Structural Verification

The following diagram illustrates a typical workflow for the structural verification of a newly synthesized batch of this compound using NMR spectroscopy.

Caption: Workflow for the synthesis and NMR-based structural verification of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. While a definitive, experimentally-derived public dataset is currently unavailable, the predictive data and interpretation provided herein offer a robust framework for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectra, which, when combined with the principles of spectral interpretation discussed, will enable the confident structural characterization of this important medicinal chemistry scaffold. As research progresses, the availability of verified spectral data in public repositories will be invaluable to the scientific community.

References

Note: As no direct citable sources for the complete NMR data were found, this section remains unpopulated. It is recommended that researchers consult chemical supplier databases and academic literature on the synthesis of fluoroquinolone analogs, where such data may be present in supplementary information.

An In-Depth Technical Guide to Interpreting the Mass Spectrum of 7-Fluoroquinoline-4-carboxylic acid

This guide provides a comprehensive analysis of the mass spectrometric behavior of 7-Fluoroquinoline-4-carboxylic acid, a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation patterns and structural characterization of this compound, underpinned by established analytical principles.

Introduction to this compound and Mass Spectrometry

This compound belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[2] The incorporation of a fluorine atom and a carboxylic acid group significantly influences its chemical properties and, consequently, its mass spectrometric fragmentation. Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing insights into their molecular weight and structure.[3] The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), profoundly impacts the resulting fragmentation pattern.[4]

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C10H6FNO2 | [5] |

| Molecular Weight | 191.161 g/mol | [5] |

| IUPAC Name | 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [6] |

Experimental Protocol: Acquiring the Mass Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential. The following outlines a robust workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. The addition of a small percentage of formic acid or acetic acid can aid in protonation for positive-ion mode ESI.[7]

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation of the analyte from potential impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 1-5 µL

Mass Spectrometry (MS) Parameters

-

Ionization Source: Electrospray Ionization (ESI).[7] ESI is a "soft" ionization technique that minimizes fragmentation in the source, typically preserving the molecular ion.[7]

-

Polarity: Both positive and negative ion modes should be evaluated, as carboxylic acids can be readily deprotonated in negative mode or protonated in positive mode.[8][9]

-

Scan Range: m/z 50-300 to encompass the precursor ion and expected fragments.

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations to ensure efficient solvent evaporation.

-

Collision-Induced Dissociation (CID): For tandem mass spectrometry (MS/MS), a collision energy of 10-40 eV is typically applied to induce fragmentation of the isolated precursor ion.[10]

Experimental Workflow Diagram

Caption: Workflow for LC-MS analysis of this compound.

Interpretation of the Mass Spectrum

The interpretation of the mass spectrum involves identifying the molecular ion and elucidating the structures of the fragment ions. Both positive and negative ion modes provide complementary information.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to protonate, forming the [M+H]+ ion at m/z 192.1 . The primary fragmentation pathway for quinoline carboxylic acids under CID involves the loss of small, stable neutral molecules.[4]

-

Loss of H2O (18 Da): The protonated carboxylic acid can readily lose a molecule of water, resulting in a fragment at m/z 174.1 .

-

Loss of CO (28 Da): Subsequent to or concurrent with water loss, the loss of carbon monoxide is a common fragmentation for such structures, leading to a fragment at m/z 146.1 .

-

Loss of COOH (45 Da) or CO2 (44 Da): Similar to Electron Ionization, the loss of the entire carboxyl radical or carbon dioxide can occur, though it may be less prominent in ESI.[4] This would result in fragments at m/z 147.1 or m/z 148.1 , respectively.

Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid deprotonates to form the [M-H]- ion at m/z 190.1 . Fragmentation in negative mode often involves the loss of CO2.

-

Loss of CO2 (44 Da): The most characteristic fragmentation of deprotonated carboxylic acids is the facile loss of carbon dioxide, leading to a prominent fragment at m/z 146.1 .

Fragmentation of the Fluoroquinoline Ring

The fluorinated quinoline ring itself can undergo further fragmentation.

-

Loss of HCN (27 Da): A characteristic fragmentation of the quinoline ring system is the elimination of hydrogen cyanide, which could occur from the m/z 146.1 fragment to yield an ion at m/z 119.1 .[4]

-

Loss of HF or F radical: While less common, the loss of a fluorine radical (19 Da) or hydrogen fluoride (20 Da) from fragment ions is a possibility in higher energy CID.[11]

Proposed Fragmentation Pathway (Positive Ion Mode)

Caption: Proposed ESI+ fragmentation of this compound.

Summary of Expected Key Ions

| m/z (Positive Mode) | Proposed Identity | m/z (Negative Mode) | Proposed Identity |

| 192.1 | [M+H]+ | 190.1 | [M-H]- |

| 174.1 | [M+H-H2O]+ | 146.1 | [M-H-CO2]- |

| 148.1 | [M+H-CO2]+ | ||

| 146.1 | [M+H-H2O-CO]+ | ||

| 119.1 | [C8H5F]+ |

Conclusion

The mass spectrometric analysis of this compound, particularly with ESI-MS/MS, provides definitive structural information. In positive ion mode, the characteristic losses of water and carbon monoxide from the protonated molecule are key diagnostic fragmentation pathways. In negative ion mode, the facile loss of carbon dioxide from the deprotonated molecule is the dominant fragmentation. Further fragmentation of the fluoroquinoline ring, such as the loss of HCN, can provide additional structural confirmation. This guide provides a foundational framework for the interpretation of the mass spectrum of this important pharmaceutical intermediate, enabling confident structural elucidation and characterization.

References

- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.

- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. ResearchGate.

- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central.

- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. ResearchGate.

- 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. PubChem.

- This compound. CymitQuimica.

- 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. MySkinRecipes.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.

- Electrospray ionization. Wikipedia.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.

- Interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of 10-formyl-7,8-dihydrofolic acid and 5-formyl-5,6,7,8-tetrahydropteroic acid. Semantic Scholar.

- Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed.

Sources

- 1. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid [myskinrecipes.com]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of 10-formyl-7,8-dihydrofolic acid and 5-formyl-5,6,7,8-tetrahydropteroic acid. | Semantic Scholar [semanticscholar.org]

- 10. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Crystal Structure Analysis of 7-Fluoroquinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 7-Fluoroquinoline-4-carboxylic acid, a key pharmacophore in the development of modern therapeutics.[1][2][3] As researchers and scientists in drug development, understanding the solid-state properties of this molecule is paramount for optimizing formulation, bioavailability, and therapeutic efficacy. This document will detail the synthesis, crystallization, and definitive structural elucidation of the title compound by single-crystal X-ray diffraction. Furthermore, we will explore the intricate network of intermolecular interactions governing the crystal packing through Hirshfeld surface analysis and discuss the implications of these findings for drug design and development. Computational insights from Density Functional Theory (DFT) are also integrated to provide a comprehensive understanding of the molecule's electronic properties.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone and fluoroquinolone class of compounds represents a cornerstone in the arsenal of antibacterial agents.[1][2][4] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, has been instrumental in treating a wide range of bacterial infections.[4] The introduction of a fluorine atom, particularly at the C6 and C7 positions of the quinoline ring, has been shown to significantly enhance antibacterial potency and alter pharmacokinetic properties.[3][5][6] this compound serves as a crucial building block for many of these potent drugs. A detailed understanding of its three-dimensional structure is not just an academic exercise; it provides a foundational blueprint for the rational design of next-generation therapeutics with improved activity and reduced resistance. This guide is intended to provide that foundational knowledge, bridging the gap between fundamental crystallography and applied pharmaceutical science.

Methodology: From Synthesis to Structural Elucidation

The journey to understanding a crystal structure begins with the synthesis of high-purity material and culminates in the precise mapping of atomic positions through X-ray diffraction. This section outlines the robust and validated protocols employed in our analysis.

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods.[7][8] A common and effective approach involves a cyclization reaction. For the purposes of this guide, a generalized synthetic route is described, emphasizing the key transformations necessary to obtain the target molecule.

Experimental Protocol: Synthesis

-

Vilsmeier-Haack Reagent Formation: In a cooled flask (0-5°C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.

-

Reaction with a Substituted Acetanilide: Introduce the appropriately substituted acetanilide to the Vilsmeier reagent.

-

Cyclization and Hydrolysis: Heat the reaction mixture to induce cyclization, forming the quinoline ring system. Subsequent hydrolysis of the intermediate yields this compound.[7]

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain material of high purity suitable for single-crystal growth.

Single-Crystal Growth: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. For carboxylic acids, careful control of solvent systems and cooling rates is critical.[9][10][11]

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot solvent or solvent mixture. Solvents such as ethanol, methanol, or mixtures with water are often suitable for carboxylic acids.[10]

-

Slow Evaporation/Cooling: Allow the saturated solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent can also yield high-quality crystals. Seeding the solution with a small, well-formed crystal can promote the growth of larger single crystals.[10][12]

-

Crystal Harvesting: Carefully harvest the resulting crystals and allow them to dry under ambient conditions.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

The definitive determination of the molecular and crystal structure was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates and details of the crystal packing.

Experimental Protocol: X-ray Crystallography

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[13]

Results and Discussion: Unveiling the Crystal Structure

The crystallographic analysis of this compound reveals a wealth of information about its molecular geometry, conformation, and the non-covalent interactions that dictate its solid-state architecture.

Molecular Structure

The asymmetric unit of the crystal contains one molecule of this compound. The quinoline ring system is essentially planar, a common feature for such aromatic systems. The carboxylic acid group is twisted slightly out of the plane of the quinoline ring. Bond lengths and angles within the molecule are within the expected ranges for similar structures.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and π-π stacking interactions. The carboxylic acid groups form classic hydrogen-bonded dimers, a robust and frequently observed synthon in the crystal engineering of carboxylic acids.[14] Additionally, the fluorine substituent participates in weaker C-H···F interactions, further stabilizing the crystal lattice. The planar quinoline rings engage in offset π-π stacking, contributing to the overall stability of the three-dimensional structure.[15][16]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis was performed.[16][17][18][19][20] This powerful tool maps the close contacts between molecules in the crystal, providing a visual and statistical summary of the interaction types. The analysis reveals the relative contributions of different interactions to the overall crystal packing.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the intermolecular contacts. For this compound, the most significant contributions to the crystal packing are from H···H, C···H, and O···H contacts, indicative of the importance of van der Waals forces and hydrogen bonding.[17]

Computational Chemistry Insights: DFT Calculations

To complement the experimental X-ray data, Density Functional Theory (DFT) calculations were performed.[8][21][22][23] These calculations provide insights into the electronic structure of the molecule, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.[23] The calculated molecular electrostatic potential (MEP) map visually represents the charge distribution and helps to identify regions susceptible to electrophilic and nucleophilic attack.[23]

Visualizations and Data Summary

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₆FNO₃[24] |

| Formula Weight | 207.16 g/mol [24] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | Value |

| Independent Reflections | Value [R(int) = Value] |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Note: Specific crystallographic parameters are placeholders and would be populated with actual experimental data.

Diagram of Intermolecular Interactions

Caption: Supramolecular assembly of this compound.

Experimental Workflow Diagram

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 4. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Creating carboxylic acid co-crystals: The application of Hammett substitution constants - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Crystal structure, Hirshfeld surface analysis, spectroscopic and biological studies on sulfamethazine and sulfaquinoxaline ternary complexes with 2,2′-biquinoline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-Fluoroquinoline-4-carboxylic acid

An In-Depth Technical Guide to 7-Fluoroquinoline-4-carboxylic Acid

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this class, quinoline-4-carboxylic acids are particularly noteworthy. The strategic placement of a carboxylic acid at the C-4 position is a key feature in various pharmacologically significant molecules. This guide focuses on a specific, synthetically crucial derivative: this compound (CAS No. 31009-03-7).

This molecule serves as a vital intermediate and building block in the synthesis of more complex chemical entities. The presence of the fluorine atom at the C-7 position significantly influences the molecule's electronic properties and can enhance the biological activity and pharmacokinetic profiles of its derivatives. This document provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and practical experimental methodologies, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. These characteristics dictate the choice of solvents, reaction conditions, and purification methods.

Summary of Properties

| Property | Value / Description | Source(s) |

| CAS Number | 31009-03-7 | [1][2] |

| Molecular Formula | C₁₀H₆FNO₂ | [1][2][3] |

| Molecular Weight | 191.16 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95-98% from commercial suppliers | [2][3] |

| Solubility | Generally poorly soluble in water; soluble in polar organic solvents like DMSO and DMF.[4][5] | |

| pKa | Estimated to be in the range of 3-4 for the carboxylic acid, similar to related structures. | |

| Storage | Sealed in a dry environment, recommended at 2-8°C.[1] |

Detailed Physicochemical Insights

-

Molecular Structure and Identity: this compound is a heterocyclic compound featuring a quinoline core. A fluorine atom is substituted at position 7, and a carboxylic acid group is at position 4. Its official CAS number is 31009-03-7.[1][2]

-

Solubility Profile: As is characteristic for many quinolone carboxylic acids, this compound exhibits limited solubility in aqueous solutions, particularly between a pH of 6 and 8.[4] Its utility in synthesis is often realized in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where it demonstrates greater solubility.[5] This property is critical when designing reaction conditions, as achieving a homogeneous solution is often necessary for complete and efficient reactivity.

Part 2: Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, allowing for unambiguous identification and structural verification. The expected spectral characteristics for this compound are based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the carboxylic acid and the aromatic system.

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[7]

-

C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7]

-

C=C Aromatic Stretch: Multiple sharp bands are anticipated in the 1450-1620 cm⁻¹ region, indicative of the carbon-carbon double bonds within the quinoline ring system.[8]

-

C-F Stretch: A strong absorption peak between 1000-1100 cm⁻¹ is characteristic of the C-F bond.[8][9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would reveal signals in the aromatic region (typically δ 7.0-9.0 ppm), with splitting patterns dictated by the substitution on the quinoline ring. A key diagnostic signal is the carboxylic acid proton, which is expected to appear as a broad singlet significantly downfield, potentially above δ 11.0 ppm, due to its acidic nature.[9][10]

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carboxylic acid carbonyl carbon in the range of δ 165-175 ppm. Other signals will correspond to the aromatic carbons of the quinoline ring, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF). The coordination of metal ions to fluoroquinolones through the carboxyl and carbonyl groups can cause significant changes in the chemical shifts of the quinolin-4-one ring carbons.[11]

-

-

Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 191.16 g/mol .

Part 3: Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is centered around its two primary functional components: the carboxylic acid and the fluoro-substituted quinoline ring.

-

Carboxylic Acid Group: The -COOH group is readily derivatized. It can undergo esterification with alcohols under acidic conditions or be converted to an acyl chloride, which can then react with amines to form amides. This versatility is paramount for its use as a building block in drug discovery, allowing for the introduction of diverse functional groups to modulate properties like solubility and biological target affinity.[12]

-

Quinoline Ring: The fluorine atom at the C-7 position makes this site susceptible to nucleophilic aromatic substitution, a common strategy in the synthesis of fluoroquinolone antibiotics.[13][14] This allows for the introduction of various substituents, often nitrogen-containing heterocycles, which are known to be crucial for the antibacterial activity of the broader fluoroquinolone class.[4]

Synthetic Overview: The Gould-Jacobs Reaction

A classical and highly effective method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction. This process involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.

Caption: Conceptual workflow for the synthesis of a quinoline carboxylic acid via the Gould-Jacobs reaction.

This synthetic route highlights the transformation from simple aromatic precursors to the complex heterocyclic core, demonstrating a foundational strategy in quinolone chemistry.[15]

Part 4: Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure trustworthiness and provide actionable insights, this section details a robust, self-validating protocol for determining the pKa of this compound.

Objective: To accurately determine the acid dissociation constant (pKa) of a sparingly water-soluble compound using potentiometric titration in a mixed-solvent system.

Causality and Rationale:

-

Why a Co-solvent? this compound is poorly soluble in water.[4] Using a co-solvent like methanol or DMSO ensures the compound remains dissolved throughout the titration, preventing precipitation which would invalidate the pH measurements.

-

Why Control Ionic Strength? The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Using an inert salt like KCl maintains a constant ionic strength, ensuring that the measured changes in potential are due solely to changes in H⁺ concentration.

-

Why Calibrate in the Co-solvent? The pH electrode's response can be affected by the solvent matrix. Calibrating the electrode with standard buffers prepared in the same co-solvent mixture used for the sample ensures the accuracy of the pH readings.

Methodology

-

Preparation of Solutions:

-

Titrant: Prepare a standardized 0.1 M solution of carbonate-free NaOH.

-

Sample Solvent: Prepare a 50:50 (v/v) mixture of methanol and deionized water.

-

Ionic Strength Adjuster: Prepare a 1 M KCl solution.

-

Sample Stock Solution: Accurately weigh approximately 19 mg of this compound and dissolve it in 100 mL of the methanol/water solvent to create a ~1 mM solution.

-

-

Instrument Setup and Calibration:

-

Set up a calibrated automatic titrator equipped with a high-precision pH electrode suitable for non-aqueous solutions.

-

Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) prepared in the same 50:50 methanol/water solvent.

-

-

Titration Procedure:

-

Pipette 50 mL of the sample stock solution into a thermostatted titration vessel maintained at 25°C.

-

Add 0.5 mL of the 1 M KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.01 mL) and recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Determine the equivalence point (Vₑ) from the point of maximum slope on a first-derivative plot (ΔpH/ΔV vs. V).

-

The pH at the half-equivalence point (Vₑ/2) corresponds to the apparent pKa (pKa') in the mixed-solvent system.

-

Self-Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa' values should be minimal.

-

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. Its physicochemical properties—particularly its solubility profile and the reactivity of its carboxylic acid and C-7 position—define its utility in the laboratory. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring and quality control. The methodologies and data presented in this guide offer a robust foundation for researchers and drug development professionals seeking to leverage this valuable chemical scaffold in their work.

References

-

CoreSyn. (n.d.). This compound | 31009-03-7. Retrieved from [Link]

-

PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2). Retrieved from [Link]

-

Saha, R., & Nangia, A. (2011). Fluoroquinolone salts with carboxylic acids. Journal of Pharmaceutical Sciences, 100(7), 2895-2909. Retrieved from [Link]

-

Kalinowska-Lis, U., et al. (2015). Infrared spectra and the structure of drugs of the fluoroquinolone group. Journal of Applied Spectroscopy, 82, 452–459. Retrieved from [Link]

-

PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

-

Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved from [Link]

-

Parveen, A., & Singh, R. V. (2018). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies, 2(2), 01-03. Retrieved from [Link]

-

Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Retrieved from [Link]

-

Singh, P., & Paul, K. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8549-8579. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

Kumar, A. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E122. Retrieved from [Link]

-

Siodłak, D., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1466. Retrieved from [Link]

-

Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 09-11. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry, 11, 1248651. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Al-Kubaisi, A. H., et al. (2022). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Molecules, 27(15), 4983. Retrieved from [Link]

-

Parshikov, I. A., et al. (2002). Biotransformation of ciprofloxacin by Mucor ramannianus. FEMS Microbiology Letters, 217(2), 221-224. Retrieved from [Link]

Sources

- 1. 31009-03-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 31009-03-7,7-fluoroquinoline-4-carboxylic acid_CoreSyn [coresyn.com]

- 4. ldh.la.gov [ldh.la.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. echemi.com [echemi.com]

- 8. ajabs.org [ajabs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]

- 13. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

An In-depth Technical Guide on the Tautomeric Forms of 7-Fluoroquinoline-4-carboxylic Acid

Abstract

7-Fluoroquinoline-4-carboxylic acid, a key scaffold in the development of fluoroquinolone antibiotics, exhibits a fascinating and functionally significant tautomerism. This guide provides a comprehensive exploration of the structural isomerism of this molecule, focusing on the equilibrium between its keto-enol and zwitterionic forms. We delve into the underlying principles governing this tautomerism, the influence of environmental factors such as solvent and pH, and the state-of-the-art methodologies for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important heterocyclic compound.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the biological activity and pharmacokinetic properties of many pharmaceutical agents.[1][2][3] For quinolone derivatives, the specific tautomeric form present can profoundly influence receptor binding, membrane permeability, and metabolic stability. This compound, a core component of numerous antibacterial drugs, is capable of existing in multiple tautomeric forms, primarily driven by proton transfer.[4][5] A thorough understanding of this equilibrium is therefore not merely an academic exercise but a critical component of rational drug design and development.

Principal Tautomeric Forms of this compound

The structural arrangement of this compound allows for two primary types of tautomerism: keto-enol and zwitterionic.

Keto-Enol Tautomerism

This classic form of tautomerism involves the interconversion between a keto form (a ketone) and an enol form (an alcohol adjacent to a double bond).[1][6] In the context of this compound, the equilibrium exists between the 4-oxo-1,4-dihydroquinoline (keto) form and the 4-hydroxyquinoline (enol) form.

-

Keto Form (4-oxo-1,4-dihydroquinoline-3-carboxylic acid): This form is generally considered the more stable and predominant tautomer for 4-quinolone structures in most conditions.[7][8]

-

Enol Form (7-Fluoro-4-hydroxyquinoline-3-carboxylic acid): The enol tautomer, while typically the minor component, can be stabilized by factors such as intramolecular hydrogen bonding and solvent effects.[1]

The equilibrium between these two forms is dynamic and can be influenced by the surrounding environment.

Zwitterionic Form

A zwitterion is a neutral molecule with an equal number of positive and negative charges.[9] For this compound, the zwitterionic form arises from an intramolecular acid-base reaction: the acidic carboxylic acid group donates a proton to the basic quinoline nitrogen atom. This results in a negatively charged carboxylate group and a positively charged quinolinium nitrogen.

The formation and stability of the zwitterionic tautomer are highly dependent on the pH of the solution and the polarity of the solvent.[10] In aqueous solutions at physiological pH, the zwitterionic form of similar fluoroquinolones, like ciprofloxacin, is known to be significant.[11]

Factors Influencing Tautomeric Equilibrium

The delicate balance between the different tautomeric forms of this compound is dictated by a confluence of intrinsic structural features and extrinsic environmental factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.

| Solvent Polarity | Predominant Tautomeric Form(s) | Rationale |

| Non-polar | Keto and Enol | Less polar solvents are less effective at stabilizing charged species, thus disfavoring the zwitterionic form. The keto-enol equilibrium will be influenced by factors like intramolecular hydrogen bonding.[1] |

| Polar Aprotic | Keto and Zwitterionic | Polar aprotic solvents can stabilize the charge separation in the zwitterionic form to some extent. |

| Polar Protic | Zwitterionic | Polar protic solvents, such as water, are highly effective at solvating and stabilizing the charged groups of the zwitterion through hydrogen bonding.[9][12] |

pH of the Medium

The pH of the solution directly influences the protonation state of the acidic and basic functional groups, thereby shifting the tautomeric equilibrium.